![molecular formula C31H38O13 B14413569 Benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene CAS No. 82933-97-9](/img/structure/B14413569.png)

Benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

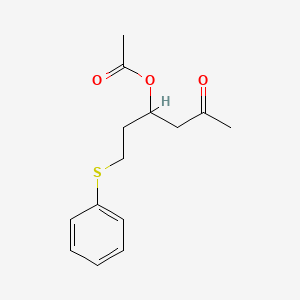

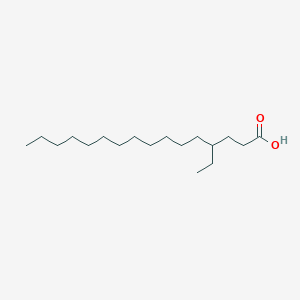

The compound “Benzene-1,3-dicarboxylic acid; furan-2,5-dione; hexanedioic acid; propane-1,2-diol; tricyclo[52102,6]deca-3,8-diene” is a complex chemical entity composed of multiple functional groups and structural motifs

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Benzene-1,3-dicarboxylic acid:

Furan-2,5-dione:

Hexanedioic acid:

Propane-1,2-diol:

Tricyclo[5.2.1.02,6]deca-3,8-diene: This bicyclic compound can be synthesized through Diels-Alder reactions involving cyclopentadiene and various dienophiles.

Industrial Production Methods

Benzene-1,3-dicarboxylic acid: Industrially, it is produced by the catalytic oxidation of meta-xylene.

Furan-2,5-dione: Produced on a large scale through the oxidation of n-butane.

Hexanedioic acid: Industrial production involves the oxidation of cyclohexane.

Propane-1,2-diol: Produced by the hydration of propylene oxide.

Tricyclo[5.2.1.02,6]deca-3,8-diene: Synthesized through Diels-Alder reactions in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Benzene-1,3-dicarboxylic acid can undergo oxidation to form various derivatives.

Reduction: Hexanedioic acid can be reduced to hexanediol.

Substitution: Propane-1,2-diol can undergo substitution reactions to form various ethers and esters.

Cycloaddition: Tricyclo[5.2.1.02,6]deca-3,8-diene can participate in Diels-Alder reactions to form complex cyclic structures.

Common Reagents and Conditions

Oxidation: Catalysts like cobalt or manganese naphthenates, nitric acid.

Reduction: Hydrogen gas with metal catalysts.

Substitution: Alcohols, acids, and bases.

Cycloaddition: Dienes and dienophiles under thermal conditions.

Major Products

Oxidation: Derivatives of benzene-1,3-dicarboxylic acid and maleic acid.

Reduction: Hexanediol.

Substitution: Ethers and esters of propane-1,2-diol.

Cycloaddition: Complex cyclic structures from tricyclo[5.2.1.02,6]deca-3,8-diene.

Aplicaciones Científicas De Investigación

Chemistry

Benzene-1,3-dicarboxylic acid: Used in the synthesis of polyesters and resins.

Furan-2,5-dione: Utilized in the production of polymers and as a dienophile in Diels-Alder reactions.

Hexanedioic acid: Key monomer in the production of nylon-6,6.

Propane-1,2-diol: Used as a solvent and in the production of polymers.

Tricyclo[5.2.1.02,6]deca-3,8-diene: Employed in the synthesis of complex organic molecules.

Biology and Medicine

Benzene-1,3-dicarboxylic acid: Investigated for its potential in drug delivery systems.

Furan-2,5-dione: Studied for its reactivity with biological molecules.

Hexanedioic acid: Explored for its biocompatibility in medical devices.

Propane-1,2-diol: Used in pharmaceutical formulations.

Tricyclo[5.2.1.02,6]deca-3,8-diene: Researched for its potential in medicinal chemistry.

Industry

Benzene-1,3-dicarboxylic acid: Used in the production of high-performance polymers.

Furan-2,5-dione: Employed in the manufacture of coatings and adhesives.

Hexanedioic acid: Utilized in the production of polyurethane foams.

Propane-1,2-diol: Used in antifreeze formulations.

Tricyclo[5.2.1.02,6]deca-3,8-diene: Applied in the synthesis of specialty chemicals.

Mecanismo De Acción

The compound exerts its effects through various mechanisms depending on the functional groups involved:

Benzene-1,3-dicarboxylic acid: Acts as a precursor in polymerization reactions.

Furan-2,5-dione: Functions as a dienophile in Diels-Alder reactions, forming adducts with dienes.

Hexanedioic acid: Participates in condensation reactions to form polyamides.

Propane-1,2-diol: Undergoes substitution reactions to form various derivatives.

Tricyclo[5.2.1.02,6]deca-3,8-diene: Engages in cycloaddition reactions to form complex cyclic structures.

Comparación Con Compuestos Similares

Similar Compounds

Phthalic acid (1,2-benzenedicarboxylic acid): Similar to benzene-1,3-dicarboxylic acid but with different substitution patterns.

Succinic anhydride: Similar to furan-2,5-dione but with a different ring structure.

Glutaric acid: Similar to hexanedioic acid but with a shorter carbon chain.

Ethylene glycol: Similar to propane-1,2-diol but with a simpler structure.

Cyclopentadiene: Similar to tricyclo[5.2.1.02,6]deca-3,8-diene but with a simpler ring system.

Uniqueness

Benzene-1,3-dicarboxylic acid: Unique due to its meta-substitution pattern.

Furan-2,5-dione: Unique for its reactivity in Diels-Alder reactions.

Hexanedioic acid: Unique for its role in nylon production.

Propane-1,2-diol: Unique for its versatility in forming various derivatives.

Tricyclo[5.2.1.02,6]deca-3,8-diene: Unique for its complex bicyclic structure.

Propiedades

Número CAS |

82933-97-9 |

|---|---|

Fórmula molecular |

C31H38O13 |

Peso molecular |

618.6 g/mol |

Nombre IUPAC |

benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene |

InChI |

InChI=1S/C10H12.C8H6O4.C6H10O4.C4H2O3.C3H8O2/c1-2-9-7-4-5-8(6-7)10(9)3-1;9-7(10)5-2-1-3-6(4-5)8(11)12;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4(6)7-3;1-3(5)2-4/h1-2,4-5,7-10H,3,6H2;1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);1-2H;3-5H,2H2,1H3 |

Clave InChI |

XJWMHJJTLPENDZ-UHFFFAOYSA-N |

SMILES canónico |

CC(CO)O.C1C=CC2C1C3CC2C=C3.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=O)OC1=O.C(CCC(=O)O)CC(=O)O |

Números CAS relacionados |

82933-97-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide](/img/structure/B14413490.png)

![8,9-Dimethyl-N-propyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413509.png)

![(Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile](/img/structure/B14413522.png)

![3-[(3,5-Dimethoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14413530.png)

![5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14413553.png)